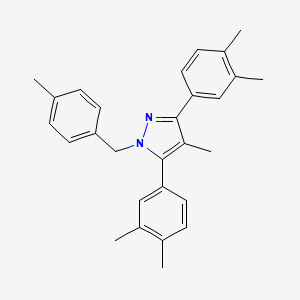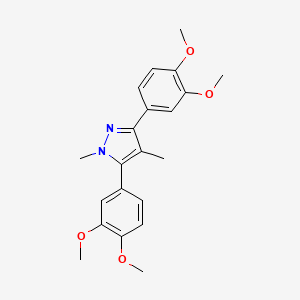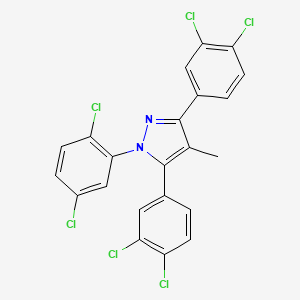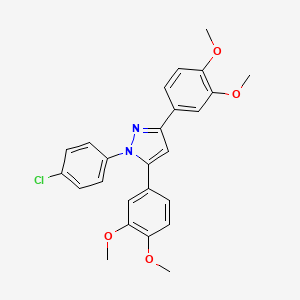![molecular formula C24H18N4O B10914435 1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914435.png)
1-methyl-N-(naphthalen-1-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
The synthesis of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the naphthyl and phenyl groups: These groups are often introduced via Suzuki-Miyaura coupling reactions, which are known for their mild conditions and high functional group tolerance.
Final functionalization: The carboxamide group is introduced in the final step, often through amide bond formation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis techniques and continuous flow reactors.
Chemical Reactions Analysis
1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is explored for use in organic electronics and photonics due to its conjugated system, which can exhibit interesting electronic properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its potential biological activities.
Mechanism of Action
The mechanism of action of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
- N ′- (2-Bromobenzylidene)-6- (4-chlorophenyl)-3-methyl-1-phenyl-1 H -pyrazolo pyridine-4-carbohydrazide
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of 1-METHYL-N~4~-(1-NAPHTHYL)-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which can impart distinct biological and electronic properties.
Properties
Molecular Formula |
C24H18N4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-methyl-N-naphthalen-1-yl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C24H18N4O/c1-28-23-20(15-25-28)19(14-22(26-23)17-9-3-2-4-10-17)24(29)27-21-13-7-11-16-8-5-6-12-18(16)21/h2-15H,1H3,(H,27,29) |
InChI Key |
XFENCHSXZWGQKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-methoxyphenyl)ethyl]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B10914355.png)
![5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-1-(2,3-dimethylphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914358.png)

![1-{[3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B10914372.png)
![[3-Methyl-6-(3-nitrophenyl)[1,2]oxazolo[5,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10914393.png)
![5-(difluoromethyl)-7-(2-methoxyphenyl)-1-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10914395.png)
![3-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10914403.png)
![N-(2-chlorophenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10914409.png)
![N-(2,2-difluoroethyl)-3-(3-methoxyphenyl)-6-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10914411.png)
![4-(difluoromethyl)-1-ethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914422.png)

![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10914436.png)


